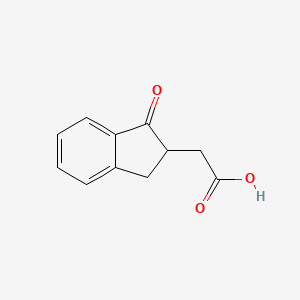

(1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxo-1,2-dihydroinden-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDCMMVYKIYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60449613 | |

| Record name | (1-Oxo-indan-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7103-80-2 | |

| Record name | (1-Oxo-indan-2-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60449613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid and Its Precursors

Regioselective and Stereoselective Synthesis of the 2,3-Dihydro-1H-indene Core

The formation of the 2,3-dihydro-1H-indene (indanone) core is a critical first step. A variety of cyclization reactions are employed, with the Friedel-Crafts reaction being a common and historical method. nih.gov Modern advancements, however, have led to the development of more efficient and selective catalytic processes.

Asymmetric Approaches to the Indanone Ring System

Achieving enantioselectivity in the synthesis of the indanone ring is crucial for accessing chiral derivatives. Several powerful asymmetric methods have been developed to this end.

One notable strategy involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. This method, utilizing chiral ligands such as MonoPhos, provides access to enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. rsc.org

Another effective approach is the nickel-catalyzed reductive cyclization of enones. This method has demonstrated versatility and provides indanones with high enantiomeric induction. rsc.org Furthermore, the Corey–Bakshi–Shibata (CBS) reduction of indanone derivatives offers a reliable route to enantiomerically enriched indanols, which can then be oxidized to the corresponding chiral indanones. acs.org

Phase-transfer catalysis has also emerged as a powerful tool for the asymmetric synthesis of indanone derivatives. The use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts can effectively control the stereochemical outcome of alkylation reactions leading to the formation of the indanone core.

| Asymmetric Method | Catalyst/Ligand | Key Features |

| Rhodium-catalyzed intramolecular 1,4-addition | Rhodium / MonoPhos | High yields and excellent enantioselectivities for 3-aryl-1-indanones. |

| Nickel-catalyzed reductive cyclization | Nickel catalyst | High enantiomeric induction. |

| Corey–Bakshi–Shibata (CBS) reduction | Chiral oxazaborolidine | Enantioselective reduction of prochiral ketones to chiral alcohols. |

| Phase-transfer catalysis | Chiral quaternary ammonium salts | Control of stereochemistry in alkylation reactions. |

Enantioselective Functionalization at the C-2 Position of the Indanone Core

Introducing substituents at the C-2 position of the pre-formed indanone ring in an enantioselective manner is a key challenge. Organocatalysis and transition-metal catalysis have provided elegant solutions.

Organocatalytic approaches , employing chiral amines or phosphoric acids, can facilitate the enantioselective α-functionalization of indanones. These methods often proceed through the formation of chiral enamines or enolates, which then react with electrophiles.

Palladium-catalyzed asymmetric α-arylation of 1-indanone (B140024) enolates has been successfully demonstrated. The use of chiral phosphine ligands is crucial for achieving high enantioselectivity in these transformations. Similarly, rhodium-catalyzed asymmetric conjugate addition reactions to 2-methylene-1-indanone can be employed to introduce a variety of functional groups at the C-2 position with excellent stereocontrol.

Carboxylic Acid Group Incorporation Strategies at the C-2 Position

Once the chiral indanone core is established, the next critical step is the introduction of the acetic acid moiety at the C-2 position. Several classical and modern synthetic strategies can be employed for this transformation.

Carbonylation and Carboxylation Routes

Palladium-catalyzed carbonylation of a suitable precursor, such as a 2-halo-1-indanone, in the presence of carbon monoxide and an appropriate nucleophile can directly introduce a carboxylic acid or ester functionality. This method offers a direct and atom-economical route to the desired product. rsc.orgscilit.com

Direct carboxylation of a pre-formed indanone enolate with carbon dioxide represents another attractive strategy. This approach is highly atom-economical but can be challenging due to the thermodynamics of the reaction. The use of potent organometallic reagents or specific catalytic systems can facilitate this transformation.

Chain Elongation Methodologies for the Acetic Acid Moiety

Traditional chain elongation methods remain highly relevant for the synthesis of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid.

The malonic ester synthesis is a classic and reliable method. This involves the alkylation of diethyl malonate with a 2-halo-1-indanone, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative. This multi-step sequence offers good control over the final product structure. rsc.org

The Reformatsky reaction provides an alternative route. This reaction involves the treatment of 1-indanone with an α-haloester, such as ethyl bromoacetate, in the presence of zinc metal. The resulting β-hydroxy ester can then be dehydrated and reduced to afford the target acetic acid. researchgate.netpreprints.org

| Strategy | Reagents | Key Features |

| Palladium-catalyzed carbonylation | 2-halo-1-indanone, CO, Pd catalyst | Direct and atom-economical. rsc.orgscilit.com |

| Direct carboxylation | 1-indanone enolate, CO2 | Highly atom-economical, but can be challenging. |

| Malonic ester synthesis | 2-halo-1-indanone, diethyl malonate | Classic, reliable, multi-step method. rsc.org |

| Reformatsky reaction | 1-indanone, ethyl bromoacetate, Zn | Forms a β-hydroxy ester intermediate. researchgate.netpreprints.org |

Green Chemistry Principles and Methodologies in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis. For the synthesis of this compound, several strategies can be employed to enhance the environmental sustainability of the process.

The use of greener solvents is a key consideration. Solvents such as 4-methyltetrahydropyran (4-MeTHP) are being explored as safer alternatives to traditional ethereal solvents. The development of solvent-free reaction conditions, where possible, is an even more desirable goal.

Atom economy is another central principle of green chemistry. Methodologies such as direct carboxylation and catalytic carbonylation are inherently more atom-economical than multi-step sequences that generate stoichiometric byproducts. Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a primary objective.

The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. The asymmetric catalytic methods discussed in section 2.1.1 are prime examples of this principle in action. Furthermore, the development of biocatalytic methods , utilizing enzymes to perform specific transformations, offers the potential for highly selective and environmentally benign syntheses. The use of microwave irradiation and ultrasound as alternative energy sources can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. nih.gov

Finally, the choice of starting materials and reagents with reduced toxicity and environmental impact is crucial. The principles of designing safer chemicals and reducing the generation of hazardous waste should guide the entire synthetic planning process.

Catalyst Development for Sustainable Production (e.g., Supramolecular Catalysis, Transition-Metal-Free Methods)

Recent advancements in catalysis have paved the way for more sustainable production of indanone derivatives. A notable development is the use of supramolecular catalysts, such as β-cyclodextrin, which can facilitate reactions in water at ambient temperatures. This approach has been successfully employed in the synthesis of indeno[1,2-b]quinoxaline derivatives from 2-indanone precursors, offering a milder, simpler, and less toxic alternative to traditional methods. nrochemistry.comwikipedia.orgorganicchemistrytutor.com The reusability of β-cyclodextrin further enhances the green credentials of this methodology. wikipedia.orgorganicchemistrytutor.com

Transition-metal-free methods have also gained prominence in the synthesis of indanones, providing alternatives to potentially toxic and expensive metal catalysts. organic-chemistry.org L-proline, an environmentally benign organocatalyst, has been shown to be effective in the intramolecular hydroacylation of 2-vinylbenzaldehydes to yield indanones under metal- and additive-free conditions. nih.gov This approach offers a greener synthetic pathway to the indanone scaffold with good to excellent yields. nih.gov Furthermore, metal-free cascade reactions, such as the reductive Friedel–Crafts alkylation/cyclization of keto acids/esters, have been developed for the synthesis of indanones, featuring broad substrate generality and remarkable functional group tolerance under simple reaction conditions. organic-chemistry.org

Solvent-Free and Aqueous Reaction Conditions

The use of solvent-free and aqueous reaction conditions represents a significant step towards greener chemical synthesis by minimizing volatile organic compounds. Microwave-assisted solventless irradiation has been utilized in Friedel-Crafts protocols for the synthesis of indanones from phenols and α,β-unsaturated carboxylic acids, leading to a dramatic reduction in reaction time and improved yields.

The application of β-cyclodextrin as a supramolecular catalyst has enabled the synthesis of indeno[1,2-b]quinoxaline derivatives in water, demonstrating the feasibility of aqueous conditions for reactions involving indanone precursors. nrochemistry.comwikipedia.orgorganicchemistrytutor.com Additionally, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the synthesis of 2,3-substituted indanones in water under mild and sustainable conditions. libretexts.org

Microwave-Assisted and Electrochemical Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. This technology has been successfully applied to the intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones. openochem.org For instance, the microwave-assisted reaction of 3-arylpropionic acids catalyzed by a superacid in dichloromethane resulted in complete conversion to the corresponding indanone in just 60 minutes. openochem.org

Electrochemical methods offer another promising avenue for the sustainable synthesis of indanones by avoiding the need for chemical oxidants. An electrochemical oxidative sulfonylation-halogenation of 1,6-enynes has been reported to afford 1-indanone derivatives. organic-chemistry.org This method proceeds in a simple undivided cell and avoids the use of metal catalysts and chemical oxidants, with potassium iodide playing a multifaceted role as a redox catalyst, iodination reagent, and electrolyte. organic-chemistry.org

Cyclization Strategies for Indanone Formation

The construction of the indanone core is a critical step in the synthesis of this compound. Several powerful cyclization strategies have been refined to achieve this transformation with high efficiency and selectivity.

Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. openochem.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. openochem.org While traditionally requiring strong acids, modern variations have focused on more sustainable catalysts and conditions. For example, metal triflates have been used to catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids under microwave irradiation. koreascience.kr Niobium pentachloride (NbCl5) has also been employed as a Lewis acid to promote the one-step synthesis of indanones from a bifunctional electrophile and an aromatic ring under mild conditions. nih.gov

| Catalyst/Reagent | Substrate | Conditions | Yield |

| Triflic acid | 3-(4-methoxyphenyl) propionic acid | CH2Cl2, Microwave, 80°C, 60 min | Quantitative |

| Tb(OTf)3 | 3-Arylpropionic acids | o-dichlorobenzene, 250°C | Up to 74% |

| NbCl5 | 3,3-dimethylacrylic acid and aromatic substrate | Room Temperature | Up to 78% |

Nazarov Cyclization

The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, provides another important route to indanones. This reaction is typically catalyzed by strong Lewis or Brønsted acids. Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a catalytic amount of SbF5 in the presence of ethanol has been shown to efficiently convert a mixture of phenylalkynes and aldehydes to 2,3-disubstituted indanones in a one-pot reaction.

Palladium-Catalyzed Annulation

Palladium-catalyzed annulation reactions have emerged as a versatile and powerful tool for the construction of the indanone skeleton. These methods often proceed via C-H activation and offer a high degree of functional group tolerance. One approach involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which establishes the indanone skeleton directly through C-H activation of the aldehyde group under mild conditions. Another strategy utilizes a palladium-catalyzed divergent reaction of primary benzamides with norbornene derivatives to synthesize indanones via a Catellani reaction involving sequential ortho-C–H alkylation and ipso-C–N bond cleavage.

Synthesis of the Acetic Acid Moiety

The introduction of the acetic acid side chain at the 2-position of the 1-indanone core is a key step in the synthesis of the final target molecule. A common and effective method involves the acylation of 1-indanone with a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a base like sodium hydride to form an alkyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This intermediate ester can then be hydrolyzed under acidic or basic conditions to yield this compound.

Alternatively, the Reformatsky reaction offers a pathway where an α-halo ester, such as ethyl bromoacetate, reacts with 1-indanone in the presence of zinc to form a β-hydroxy ester, which can be further processed to the target acetic acid derivative. nrochemistry.comorganic-chemistry.orgkoreascience.krwikipedia.org Another classical approach is the malonic ester synthesis, where 2-bromo-1-indanone can be reacted with a malonic ester, followed by hydrolysis and decarboxylation to introduce the acetic acid moiety. wikipedia.orgorganicchemistrytutor.comlibretexts.orgopenochem.orgorganic-chemistry.org

Elucidation of Reaction Mechanisms and Transformative Pathways of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

Mechanistic Studies of Carbonyl Reactivity at C-1

The carbonyl group at the C-1 position of the indanone ring is a primary site for various chemical reactions due to its electrophilic nature. libretexts.org The reactivity of this ketone is significantly influenced by the adjacent aromatic ring and the acetic acid substituent at the C-2 position.

Enolization and Enolate Chemistry of the Indanone Ketone

The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group allows (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid to undergo keto-enol tautomerism. rsc.org In the presence of a base, the α-hydrogen can be abstracted to form a resonance-stabilized enolate ion. libretexts.org This enolate is a powerful nucleophile and can participate in a variety of subsequent reactions. utdallas.edu The formation of the enolate is a critical step in many synthetic transformations of 1-indanone (B140024) derivatives. nih.gov

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. utdallas.edu Under basic conditions, a base removes a proton from the α-carbon to form the enolate. Under acidic conditions, the carbonyl oxygen is protonated, making the α-proton more acidic and susceptible to removal by a weak base. utdallas.edu

Nucleophilic Additions and Substitutions at the C-1 Carbonyl

The electrophilic carbon of the C-1 carbonyl group is susceptible to attack by various nucleophiles. libretexts.orgwikipedia.org Nucleophilic addition is a fundamental reaction of carbonyl compounds where the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol.

Common nucleophilic addition reactions at the C-1 position include:

Reduction: Hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can reduce the ketone to a secondary alcohol. The hydride ion acts as a nucleophile, attacking the carbonyl carbon. vub.be

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Wittig Reaction: The Wittig reaction utilizes phosphorus ylides to convert the ketone into an alkene. The ylide attacks the carbonyl carbon, leading to the formation of a four-membered ring intermediate (an oxaphosphetane), which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is another key site for chemical modification, enabling the synthesis of a variety of derivatives.

Esterification and Amidation Reaction Mechanisms

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer esterification being a common approach. rug.nlmasterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com An alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com After a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the ester. masterorganicchemistry.comyoutube.com The use of a large excess of the alcohol can drive the equilibrium towards the product side. masterorganicchemistry.com

| Reagent/Catalyst | Reaction Type | Product |

| Alcohol (e.g., Methanol (B129727), Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Ester |

| Thionyl Chloride (SOCl₂) followed by Alcohol | Acyl Chloride Formation then Esterification | Ester |

| Dicyclohexylcarbodiimide (B1669883) (DCC) / Alcohol | Carbodiimide-mediated Esterification | Ester |

Amidation: The formation of an amide from the carboxylic acid typically requires the activation of the carboxyl group to generate a better leaving group, as the hydroxide (B78521) ion is a poor one. researchgate.net A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The highly reactive acyl chloride then readily reacts with an amine in a nucleophilic acyl substitution reaction to form the corresponding amide. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct amidation by activating the carboxylic acid.

| Reagent/Catalyst | Reaction Type | Product |

| Thionyl Chloride (SOCl₂) followed by Amine | Acyl Chloride Formation then Amidation | Amide |

| Dicyclohexylcarbodiimide (DCC) / Amine | Carbodiimide-mediated Amidation | Amide |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Coupling Agent-mediated Amidation | Amide researchgate.net |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide. For this compound, which is a β-keto acid derivative (the carboxylic acid is beta to the indanone carbonyl if considering the ring opening), decarboxylation can be a facile process, often promoted by heat. masterorganicchemistry.comyoutube.com The mechanism typically involves the formation of a cyclic transition state where the carboxyl proton is transferred to the carbonyl oxygen, leading to the elimination of CO₂ and the formation of an enol intermediate. masterorganicchemistry.comyoutube.com This enol then tautomerizes to the more stable keto form. youtube.com The rate of decarboxylation can be influenced by both acidic and basic conditions. youtube.com

Ring System Modification and Rearrangement Reactions

The indanone ring system itself can undergo various modifications and rearrangements, leading to the formation of more complex molecular architectures. These reactions often leverage the reactivity of the carbonyl group and the adjacent α-carbons.

Ring Expansion: A notable transformation of 1-indanone derivatives is ring expansion, which can be used to synthesize larger carbocyclic or heterocyclic systems. For instance, rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond of 1-indanones can lead to the formation of a benzocycloheptenone skeleton. nih.govscispace.com Similarly, reactions with alkynes can also result in ring expansion to form seven-membered carbocycles. scispace.comresearchgate.net A two-step ring expansion of 1-indanones has been developed to afford 2-halo-1-naphthols. nih.gov

Annulation Reactions: The 1-indanone core is a versatile building block for annulation reactions, where a new ring is fused onto the existing framework. These reactions can be used to construct a variety of fused- and spirocyclic frameworks. nih.govscispace.com For example, base-promoted reactions of 2-substituted 1-indanones with alkynes can lead to the formation of fused ring systems through a sequence of nucleophilic addition, intramolecular cyclization, and rearrangement steps. nih.govscispace.com

Rearrangements: Under certain conditions, 1-indanone derivatives can undergo skeletal rearrangements. For example, the homo-Nazarov-type cyclization of vinyl-cyclopropyl systems derived from 1-indanones can lead to the formation of fluorenones. nih.govscispace.com

| Reaction Type | Reagents/Conditions | Resulting Structure |

| Ring Expansion | [Rh(C₂H₄)₂Cl]₂, ligand, acid | Benzocycloheptenone nih.govscispace.com |

| Ring Expansion | Alkynes, base or transition metal catalyst | Fused seven-membered carbocycles scispace.comresearchgate.net |

| Ring Expansion | Two-step sequence | 2-Halo-1-naphthols nih.gov |

| Annulation | Alkynes, base | Fused- and spirocyclic frameworks nih.govscispace.com |

| Rearrangement (homo-Nazarov) | p-TSA, heat | Fluorenone nih.govscispace.com |

Indanone Ring Expansion and Contraction Studies

The five-membered cyclopentanone (B42830) ring of the indanone system is subject to ring expansion and contraction reactions, which are valuable synthetic strategies for accessing larger or smaller carbocyclic frameworks.

Ring Expansion:

A significant transformation of the 1-indanone core involves its expansion to form six-membered naphthol derivatives. A notable two-step method has been developed for the ring expansion of 1-indanones to yield 2-halo-1-naphthols. nih.gov This process demonstrates broad functional group tolerance and proceeds under mild conditions. nih.gov

The general mechanism, as applied to this compound, would proceed as follows:

Formylation: The first step involves a Vilsmeier-Haack type reaction. The ketone is treated with a formylating agent, such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to generate a β-chloro-α,β-unsaturated aldehyde intermediate. This reaction introduces the additional carbon atom required for the ring expansion.

Rearrangement and Aromatization: The intermediate, upon workup or further reaction, undergoes a rearrangement. The six-membered ring is formed, followed by elimination and tautomerization to yield the stable, aromatic 2-halo-1-naphthol product.

This transformation effectively converts the indanone framework into a naphthalene (B1677914) system, providing access to a different class of compounds. The reaction's versatility has been demonstrated across a range of substituted indanones. nih.gov

Table 1: Representative Ring Expansion of 1-Indanone Derivatives to 2-Halo-1-naphthols nih.gov

| Entry | Starting 1-Indanone | Reagents | Product | Yield (%) |

| 1 | 5-Methoxy-1-indanone | 1. POCl₃, DMF; 2. H₂O | 2-Chloro-6-methoxy-1-naphthol | 85 |

| 2 | 6-Bromo-1-indanone | 1. POBr₃, DMF; 2. H₂O | 2,7-Dibromo-1-naphthol | 78 |

| 3 | 1-Indanone | 1. POCl₃, DMF; 2. H₂O | 2-Chloro-1-naphthol | 92 |

This table illustrates the general applicability of the ring expansion reaction on various substituted 1-indanones, a reaction pathway that would be analogous for this compound.

Ring Contraction:

Ring contraction of the indanone system is less common but can be achieved through methods like the Favorskii rearrangement of an α-halo-ketone derivative. For this compound, this would first require selective halogenation at the C2 position, which could be challenging due to the existing acetic acid substituent. If the α-halo ketone could be formed, treatment with a base would induce a rearrangement to form a cyclopropanone (B1606653) intermediate, which would then open to yield a five-membered ring product with an exocyclic carboxylic acid, effectively leading to a derivative of benzocyclobutene.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, though its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.comlumenlearning.com The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already present on the ring.

The indanone system contains two key influencing groups:

The Carbonyl Group (C=O): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. youtube.com It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the ring through resonance and inductive effects. Electron-withdrawing groups are known as meta-directors. youtube.com

The Fused Alkyl Ring: The fused cyclopentane (B165970) portion of the molecule, along with the acetic acid side chain at the 2-position, acts as an alkyl substituent on the benzene ring. Alkyl groups are generally weakly activating and are ortho-, para-directors.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (6-Nitro-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | (6-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (6-Acyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | (1-Oxo-2-(carboxymethyl)-2,3-dihydro-1H-indene-6-sulfonic acid) |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from EAS and typically requires two key features:

A good leaving group (like a halide) on the aromatic ring.

The presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com

The parent molecule, this compound, does not possess a suitable leaving group on its aromatic ring, nor is the ring activated by potent electron-withdrawing groups like -NO₂. The carbonyl group alone provides only moderate activation. Consequently, the native compound is not expected to undergo SNAr reactions under standard conditions.

For SNAr to occur, the molecule would first need to be functionalized via an EAS reaction, for instance, through halogenation to introduce a chloro or bromo substituent. If a halogen were installed at the C6 position, SNAr would still be challenging due to the lack of strong ortho/para activation. However, if a halogen were at the C5 or C7 position (ortho or para to the carbonyl), nucleophilic displacement would become more feasible, albeit likely requiring forcing conditions (high temperatures, strong nucleophiles). The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing carbonyl group. libretexts.org

Synthetic Derivatization and Analogue Development of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

Structure-Activity Relationship (SAR) Studies via Systematic Structural Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For derivatives of the indanone scaffold, SAR studies have been crucial in identifying key structural features that govern potency and selectivity for various biological targets, including enzymes and receptors. nih.govnih.govacs.org

Systematic modifications of the indanone core, such as the introduction of substituents on the aromatic ring or alterations to the acetic acid side chain, can profoundly influence the molecule's physicochemical properties and its interaction with biological systems. For instance, in related indan (B1671822) structures, the addition of methoxy (B1213986) groups to the aromatic ring has been shown to significantly enhance analgesic activity. core.ac.uk Similarly, SAR studies on 1-indanone (B140024) derivatives have revealed that the nature and position of substituents are critical for their activity as acetylcholinesterase inhibitors and antiviral agents. nih.govnih.gov By methodically synthesizing and evaluating a series of analogues, researchers can build a comprehensive map of the chemical space around the parent compound, guiding the design of more effective and specific molecules.

The carboxylic acid group of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a prime target for derivatization, allowing for the synthesis of esters and amides. These modifications are valuable for modulating properties such as lipophilicity, metabolic stability, and cell permeability, as well as for creating probes for biological investigation. ajchem-a.comsphinxsai.com

The synthesis of ester derivatives is typically achieved through Fischer-Speier esterification, reacting the parent acid with an alcohol under acidic catalysis, or by coupling the acid with an alcohol using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). Amide derivatives are similarly prepared by coupling the carboxylic acid with primary or secondary amines. ajchem-a.com This reaction can be facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride), followed by reaction with the desired amine. researchgate.net These synthetic strategies allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's biological profile. nih.govresearchgate.net Amide derivatives, in particular, are of significant interest due to the prevalence of the amide bond in biological systems and their potential for forming key hydrogen bond interactions with target proteins. ajchem-a.com

The following table outlines representative amide derivatives of analogous indanone acetic acids and summarizes their observed biological activities, demonstrating the impact of these modifications.

| Derivative Class | R Group (Amine) | General Synthetic Method | Observed Biological Activity (in Analogous Systems) | Reference |

|---|---|---|---|---|

| Primary Amides | -NH₂ | Acid Chloride + Ammonia | Anti-inflammatory, Analgesic | researchgate.net |

| Secondary Amides (Alkyl) | -NH-CH₃ | DCC Coupling | Potential modulation of CNS activity | sphinxsai.com |

| Secondary Amides (Aryl) | -NH-Phenyl | Acid Chloride + Aniline | Anti-inflammatory, Antimicrobial | researchgate.netresearchgate.net |

| Piperidine Amides | -N(CH₂)₅ | EDC/HOBt Coupling | Potent Acetylcholinesterase Inhibition | nih.gov |

| Morpholine Amides | -N(CH₂CH₂)₂O | Mixed Anhydride Method | Broad-spectrum antimicrobial properties | sphinxsai.com |

The 1-indanone scaffold is a versatile building block for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.govrsc.org Annulation reactions, which involve the formation of a new ring fused to the existing indanone structure, can be used to construct a diverse array of polycyclic molecules. rsc.org These reactions typically utilize the reactivity of the ketone's α-carbon and the carbonyl group itself. nih.gov

Several strategies have been developed for heterocycle annulation on the indanone core:

Synthesis of Indenopyridines: A multi-component reaction involving 1-indanones, aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce highly substituted indenopyridine derivatives. rsc.org

Synthesis of Indenothiazoles and Indenoquinoxalines: The α-carbon of the indanone can be halogenated (e.g., with trichloroisocyanuric acid) to form an α-chloroindanone intermediate. This intermediate can then undergo base-mediated condensation with thiourea (B124793) or o-phenylenediamine (B120857) to yield fused indenothiazoles and indenoquinoxalines, respectively. rsc.org

Synthesis of Indeno[1,2-c]pyrazoles: The reaction of 1-indanone derivatives with hydrazines can lead to the formation of pyrazole (B372694) rings fused to the indane system. nih.govdocumentsdelivered.com

Formation of Spiro Heterocycles: The indanone core can also serve as a foundation for constructing spirocyclic systems, where a single carbon atom is shared between the indanone ring and a new heterocyclic ring. rsc.orgnih.gov For example, reactions with specific reagents can lead to the formation of spiro[indanone-isochromane-one] or spiro-imidazo pyridine-indene derivatives. rsc.orgnih.gov

These annulation strategies significantly expand the chemical diversity of compounds derived from the indanone scaffold, providing access to novel molecular frameworks for biological screening. rsc.orgnih.gov

Conjugation Strategies for Bioconjugation and Probe Development

The carboxylic acid of this compound provides a convenient attachment point, or "handle," for conjugation to other molecules. This process, known as bioconjugation, is used to create molecular probes and other advanced tools for biochemical and cellular research. By covalently linking the indanone derivative to a reporter molecule (like a fluorophore), an affinity tag (like biotin), or a larger biomolecule (like a peptide or protein), its distribution and interactions can be studied in complex biological systems.

The most common strategy for conjugating a carboxylic acid involves its activation to form a more reactive species that is susceptible to nucleophilic attack by an amine group on the molecule to be attached. A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. The resulting NHS ester is stable enough to be isolated but readily reacts with primary amines at physiological pH to form a stable amide bond, releasing NHS as a byproduct. This robust and versatile chemistry allows for the efficient labeling of proteins, amine-functionalized surfaces, and other biological macromolecules.

Isotopic Labeling of this compound for Mechanistic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and study drug-target interactions. chem-station.comclearsynth.com By replacing one or more atoms in this compound with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), the compound becomes distinguishable by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without significantly altering its chemical properties. clearsynth.com

Deuterium labeling is particularly common for metabolic and mechanistic studies. chem-station.com The introduction of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction slows down if the bond to the labeled atom is broken in the rate-determining step. This effect can provide critical evidence for proposed reaction mechanisms. chem-station.com

For this compound, several positions are amenable to deuterium labeling:

α-Position to the Ketone: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be exchanged for deuterium under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O).

Benzylic Positions: The protons on the C3 carbon, being benzylic, can also be targeted for exchange reactions.

Aromatic Ring: Direct hydrogen isotopic exchange (HIE) on the aromatic ring can be achieved using heterogeneous catalysts, such as Raney nickel, in the presence of a deuterium source. x-chemrx.com

Such labeled analogues are invaluable for in vivo and in vitro studies to track the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and to identify its metabolic products. clearsynth.com

Polymer-Bound and Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries for high-throughput screening. This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step.

While specific literature on the solid-phase synthesis of this compound derivatives is not prominent, a general strategy can be proposed based on established principles. A suitable starting material, such as a 3-arylpropionic acid derivative, could be anchored to a resin like a Merrifield or Wang resin via an ester linkage. The key intramolecular Friedel-Crafts acylation to form the 1-indanone ring could then be performed on the polymer-bound substrate. nih.govmdpi.com

Once the core indanone scaffold is attached to the resin, the acetic acid side chain could be introduced or modified. Subsequently, a diverse range of building blocks could be added to generate a library of derivatives, for example, by creating a variety of amides from the carboxylic acid function. After the desired synthetic sequence is complete, the final compounds are cleaved from the resin, purified, and collected for biological evaluation. This approach allows for the systematic and efficient exploration of the chemical space around the parent molecule, facilitating the discovery of analogues with improved properties.

Advanced Spectroscopic and Crystallographic Investigations of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, ¹H and ¹³C NMR would provide initial information on the chemical environment of each proton and carbon atom. However, without experimental spectra, specific chemical shifts (δ), coupling constants (J), and signal multiplicities cannot be reported.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, cross-peaks would be expected between the protons on the indanone ring and the acetic acid side chain, confirming their connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of a carbon signal based on its attached proton's signal, and vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the methylene (B1212753) protons of the acetic acid group to the carbonyl carbon of the acid and to carbons within the indanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations in solution.

Without published research, no specific correlations or stereochemical assignments for this compound can be detailed.

Solid-State NMR Studies for Polymorph Characterization

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of active pharmaceutical ingredients (APIs). sigmaaldrich.com It can distinguish between different crystalline forms (polymorphs), as well as amorphous content, because the NMR signals are sensitive to the local electronic environment, which differs in each solid form. sigmaaldrich.comucdavis.edu

Should this compound exist in multiple polymorphic forms, ¹³C ssNMR would be expected to show distinct sets of chemical shifts for each polymorph. The presence of multiple peaks for a single carbon atom within a spectrum can indicate the presence of crystallographically inequivalent molecules in the crystal lattice. ucdavis.edu However, no ssNMR studies for this specific compound have been found.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com

For this compound, the spectra would be expected to show characteristic absorption bands for:

C=O stretching (ketone): A strong band typically in the region of 1680-1720 cm⁻¹.

C=O stretching (carboxylic acid): A strong band, often broader, around 1700-1760 cm⁻¹.

O-H stretching (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids.

C-H stretching (aromatic and aliphatic): Bands typically appearing just above and below 3000 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

The precise positions and shapes of these bands, particularly the O-H and C=O bands, would offer insights into the extent and nature of intermolecular hydrogen bonding in the solid state. As complementary techniques, FT-IR and Raman would provide a more complete vibrational analysis. Specific experimental frequencies and assignments for this compound are not available in the searched literature.

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₀O₃), HRMS would confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the precursor ion (the ionized molecule) is selected. It is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This process provides detailed structural information and confirms the identity of a compound.

The expected fragmentation of ionized this compound would likely involve characteristic losses, such as:

Loss of H₂O (water) from the carboxylic acid group.

Loss of •COOH or CO₂ + H• (the carboxylic acid group).

Cleavage of the C-C bond between the indanone ring and the acetic acid side chain.

Characteristic fragmentation of the indanone ring itself.

Elucidation of these specific pathways and the m/z values of the resulting fragments requires experimental MS/MS data, which could not be located for this compound.

X-ray Crystallography and Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the single-crystal X-ray diffraction analysis of this compound could not be located in the public domain. Consequently, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, remains to be published.

Polymorphism and Crystal Engineering of this compound

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is crucial in understanding the physical and chemical properties of a substance. However, without experimental crystallographic data for this compound, no specific polymorphs have been identified or characterized.

Crystal engineering, which involves the design and synthesis of functional solid-state structures, relies on a thorough understanding of intermolecular interactions. While the molecular structure of this compound suggests the potential for hydrogen bonding via its carboxylic acid group and other non-covalent interactions, specific studies on the crystal engineering of this compound are not currently available in the literature.

Co-crystallization Studies with Host Molecules (e.g., Supramolecular Assemblies)

Co-crystallization is a technique used to form multi-component crystals with tailored properties. This approach is widely used in pharmaceutical sciences and materials science to improve characteristics such as solubility, stability, and bioavailability. A search for co-crystallization studies involving this compound and various host molecules did not yield any specific research articles or structural data. Therefore, there is no available information on the formation of supramolecular assemblies involving this particular compound.

Future research in these areas would be invaluable for a complete understanding of the solid-state chemistry of this compound.

Computational and Theoretical Chemistry Applied to 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate electron distribution, molecular orbital energies, and predict sites of reactivity, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the thermodynamics and kinetics of chemical reactions. For a molecule like (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, DFT could be employed to explore various potential reaction pathways, such as oxidation, reduction, or nucleophilic addition at the carbonyl group.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. umn.edu This allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of the most favorable reaction pathways. For instance, a hypothetical DFT study could compare the energy barriers for the enolization of the ketone versus the addition of a nucleophile to the carbonyl carbon, offering insights into its chemical behavior under different conditions. The application of computational chemistry has a wide scope of utility, from large systems like proteins down to understanding individual bonding patterns between atoms. umn.edu

Illustrative Data Table: Hypothetical Reaction Energetics for this compound calculated using DFT

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Keto-Enol Tautomerism | 15.2 | +5.4 |

| Nucleophilic addition of CH₃Li | 8.7 | -25.1 |

| Reduction with NaBH₄ | 12.5 | -18.9 |

Note: The values in this table are hypothetical and for illustrative purposes only.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, a HOMO-LUMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO would likely be concentrated on the electron-rich aromatic ring and the oxygen atoms, suggesting these as sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the carbonyl carbon and the carboxylic acid group, indicating these as the primary sites for nucleophilic attack. The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength.

Illustrative Data Table: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and interactions with a solvent. rsc.orgacs.org

For this compound, an MD simulation in an aqueous environment could reveal the preferred conformations of the acetic acid side chain relative to the indenone ring system. It would also provide insights into the solvation of the molecule, showing how water molecules arrange themselves around the polar carbonyl and carboxylic acid groups, as well as the nonpolar aromatic ring. rsc.org This information is crucial for understanding the molecule's solubility and how its shape and reactivity might be influenced by the solvent. acs.org

Docking Studies and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. acs.orgplos.org

In a hypothetical docking study, this compound could be docked into the active site of a relevant enzyme. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. nih.gov This information is invaluable for understanding the potential biological activity of the compound and for guiding the design of more potent analogs. nih.gov

Illustrative Data Table: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.2 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | Tyr84, Ser122, Asn155 |

Note: The values in this table are hypothetical and for illustrative purposes only.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org By identifying the physicochemical properties or structural features (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. wikipedia.orgdrugdesign.org

To develop a QSAR model for analogues of this compound, a set of structurally related compounds with known biological activities would be required. Various molecular descriptors, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. acs.org Such a model would be a valuable tool for designing new analogues with potentially improved activity. drugdesign.org

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. acs.orgacs.org These predictions can be extremely useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, quantum chemical methods like DFT can be used to calculate the magnetic shielding tensors of the nuclei, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding IR intensities can be predicted. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the predicted UV-Vis absorption spectrum. Comparing these predicted spectra with experimental data can provide strong evidence for the proposed molecular structure. acs.org

Illustrative Data Table: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (ketone) | 205.1 | 204.8 |

| C=O (acid) | 175.3 | 175.1 |

| Aromatic C-H | 125.8 - 135.2 | 125.5 - 135.0 |

| CH₂ (ring) | 35.4 | 35.2 |

| CH (side chain) | 45.9 | 45.7 |

| CH₂ (side chain) | 41.2 | 41.0 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Mechanistic Investigations into the Biological and Environmental Interactions of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid and Derivatives

Enzyme Inhibition Mechanism Studies

Detailed mechanistic studies on the enzyme inhibition properties of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid are not extensively available in the current body of scientific literature. However, the broader class of indenone derivatives has been investigated for various biological activities, including anti-inflammatory effects, which often involve enzyme inhibition.

Kinetic Characterization of Enzyme-Ligand Interactions (e.g., Cyclooxygenase-2 inhibition)

While specific kinetic data for the inhibition of Cyclooxygenase-2 (COX-2) by this compound is not readily found, the structurally related indanone derivatives have been explored as anti-inflammatory agents. asianpubs.orgresearchgate.net The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit COX enzymes, which are crucial for prostaglandin (B15479496) synthesis.

The inhibition of COX enzymes can follow several kinetic models, including simple competitive inhibition, slow-binding inhibition, and irreversible inhibition. nih.gov For instance, some diarylheterocyclic inhibitors, which share some structural similarities with indenone derivatives, exhibit a three-step kinetic mechanism for the selective inhibition of COX-2. asianpubs.org The kinetic characterization typically involves determining parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) to quantify the potency of the inhibitor. Without specific experimental data for this compound, a definitive kinetic profile for its interaction with COX-2 cannot be provided.

Molecular Basis of Inhibition and Binding Site Analysis (e.g., Schiff base formation)

The molecular basis for the inhibition of enzymes by indenone derivatives can involve various non-covalent and covalent interactions with the enzyme's active site. While there is no specific evidence of Schiff base formation involving this compound in enzyme inhibition, Schiff bases themselves are a well-known class of compounds with a wide range of biological activities, including enzyme inhibition. mdpi.com Schiff bases are typically formed by the condensation of a primary amine with a carbonyl compound. The resulting imine or azomethine group can be crucial for biological activity.

Molecular docking studies on other enzyme inhibitors can provide insights into potential binding modes. For instance, in the inhibition of acetylcholinesterase and butyrylcholinesterase by some amino acid Schiff base complexes, interactions with key amino acid residues in the active site are critical for their inhibitory effect. mdpi.com For this compound, the carboxylic acid moiety could potentially form hydrogen bonds or ionic interactions with basic residues in an enzyme's active site, while the indenone ring could engage in hydrophobic or π-stacking interactions.

Enantioselective Biocatalysis for Synthesis and Transformation

The synthesis of chiral compounds, such as the enantiomers of this compound, can be achieved through enantioselective biocatalysis. This approach utilizes enzymes to catalyze stereoselective reactions, offering high efficiency and environmental benefits over traditional chemical methods. While specific biocatalytic methods for the synthesis or transformation of this compound are not detailed in the available literature, general strategies for producing chiral acids and ketones are well-established.

For example, the asymmetric reduction of prochiral ketones is a common method for producing chiral alcohols, which can be further oxidized to chiral ketones. Similarly, the enzymatic resolution of racemic mixtures of acids or esters is a widely used technique. Although a direct biocatalytic route to this compound is not documented, the synthesis of chiral acetic acid derivatives has been achieved through various enzymatic methods. rsc.org

Receptor Binding and Activation Mechanisms

Information regarding the specific interactions of this compound with dopamine (B1211576), serotonin (B10506), or α-synuclein receptors is scarce in publicly available research. The following sections provide a general overview of the principles of ligand-receptor interactions that would be relevant for such studies.

Ligand-Receptor Complex Formation and Energetics (e.g., Dopamine, Serotonin, α-Synuclein receptors)

The formation of a ligand-receptor complex is the initial step in a ligand's biological action. This process is governed by the principles of molecular recognition, where the ligand's shape, size, and chemical properties complement those of the receptor's binding site. For derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid, which have some structural resemblance to the indenone core, potent antagonistic activity at the 5-HT3 receptor has been observed, with binding affinities (Ki) in the nanomolar range. nih.gov This suggests that the core structure can be adapted to interact with serotonin receptors.

The energetics of binding, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), determines the affinity of the ligand for the receptor. These values can be determined through radioligand binding assays. Computational methods, such as molecular docking and molecular dynamics simulations, can also be employed to predict binding poses and estimate binding free energies.

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Ligand binding to a receptor can induce conformational changes that either activate or inactivate the receptor's signaling pathway. In addition to binding at the primary (orthosteric) site, some ligands can bind to a secondary (allosteric) site, thereby modulating the receptor's response to the primary ligand. This phenomenon is known as allosteric modulation.

While there is no specific information on the allosteric modulation or induced conformational changes by this compound, these are fundamental concepts in pharmacology. For G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, ligand-induced conformational changes are essential for G protein coupling and subsequent intracellular signaling.

Interaction with Cellular Pathways: Mechanistic Elucidation (e.g., STAT3 inhibition mechanism)

The direct interaction of this compound with specific cellular signaling pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, is not extensively documented in publicly available research. However, the STAT3 pathway is a significant target in cancer therapy due to its role in promoting tumor cell proliferation, survival, and invasion. nih.govdntb.gov.ua Inhibition of this pathway is a key strategy in the development of novel anticancer agents. dntb.gov.ua

The primary mechanism for STAT3 activation involves the phosphorylation of a critical tyrosine residue (Tyr705), which leads to the formation of STAT3 homo- or hetero-dimers. nih.gov These dimers then translocate to the nucleus, bind to DNA, and trigger the transcription of downstream target genes that regulate essential cellular processes. nih.gov Small-molecule inhibitors are often designed to disrupt this process by directly targeting specific domains of the STAT3 protein. nih.govnih.gov

A common strategy for inhibition involves targeting the SH2 (Src Homology 2) domain of STAT3. nih.gov The SH2 domain is crucial as it recognizes and binds to the phosphorylated Tyr705 residue, facilitating the dimerization process. nih.gov By designing molecules that bind to the SH2 domain, it is possible to block this interaction, thereby preventing STAT3 dimerization, nuclear translocation, and subsequent gene activation. nih.gov For example, a novel small-molecule inhibitor, identified as N4, was shown to directly bind to the STAT3 SH2 domain, efficiently inhibiting STAT3 dimerization and its cross-talk with other signaling molecules like EGFR and NF-κB. nih.gov While compounds like Stattic have also been identified as STAT3 inhibitors, their mechanisms can sometimes be independent of direct STAT3 interaction, highlighting the complexity of targeting this pathway. nih.gov

Future investigations could explore whether the indanone scaffold of this compound or its derivatives could be optimized to function as a pharmacophore that fits within the binding pocket of the STAT3 SH2 domain, potentially leading to the development of a new class of STAT3 inhibitors.

Prodrug Design Principles and Bioactivation Pathways

Prodrug Design Principles:

Improving Solubility: A primary goal of prodrug design is to enhance aqueous solubility, particularly for parenteral administration. nih.govnih.gov This is often achieved by attaching ionizable promoieties, such as phosphate, amino, or succinic acid groups, to the parent drug. nih.gov

Enhancing Permeability: For oral drugs, overcoming poor membrane permeability is critical. Lipophilic moieties can be added to a drug to increase its ability to cross cellular membranes, thereby improving oral bioavailability. researchgate.net

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed at a specific target site, such as a tumor, thus concentrating the active drug where it is needed and reducing systemic toxicity. nih.gov

Sustained Release: Modifying a drug into a prodrug can alter its release kinetics, allowing for a more sustained therapeutic effect over time. nih.gov

Bioactivation Pathways: The conversion of a prodrug to its active form is known as bioactivation and can occur through several mechanisms. semanticscholar.org

Enzymatic Cleavage: This is the most common bioactivation pathway. Enzymes such as cytochrome P450 (CYP) oxidoreductases, esterases, phosphatases, and amidases cleave the promoiety from the drug. nih.govresearchgate.net For instance, the anticancer drug cyclophosphamide (B585) is a classic prodrug that requires bioactivation by CYP enzymes (primarily CYP2B6) to form its active cytotoxic metabolite, phosphoramide (B1221513) mustard. nih.gov

Chemical Transformation: Some prodrugs are activated by the specific chemical conditions of a physiological environment, such as the low pH found in tumor microenvironments. nih.gov

A relevant example involving a related chemical scaffold is the use of dihydroindenoisoquinolines as prodrugs for cytotoxic indenoisoquinolines, which are known topoisomerase I (Top1) inhibitors. nih.gov The dihydroindenoisoquinolines themselves show weak activity against Top1 but exhibit potent cytotoxicity because they are converted to the active indenoisoquinolines within cancer cells. nih.gov This demonstrates a successful application of the prodrug concept to an indene-based core structure.

Environmental Biotransformation Pathways and Microbial Metabolites

This compound is a compound structurally related to indene (B144670), a polycyclic aromatic hydrocarbon (PAH). PAHs are widespread environmental pollutants, and their removal is often mediated by microorganisms through biodegradation processes. researchgate.netfrontiersin.org Microbial transformation involves the breakdown of complex organic molecules into simpler, less toxic compounds. nih.govnih.gov

The biodegradation of PAHs by various bacteria and fungi has been extensively studied. frontiersin.orgsemanticscholar.org Microorganisms possess remarkable catabolic capabilities to use PAHs as a source of carbon and energy. researchgate.net The degradation pathways typically begin with an oxidation step that introduces hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. nih.gov

Indene, as a simple two-ring PAH, serves as a model substrate for understanding these degradation pathways. Bacterial degradation of indene is known to produce several intermediates. The initial attack often results in the formation of compounds such as 1-indenol, 1-indanol, and cis-1,2-indandiol. researchgate.netmit.edu Following the initial hydroxylation and subsequent ring-opening of a diol intermediate, further metabolic steps involving dehydrogenases and other enzymes can lead to the formation of acidic metabolites. It is through such a sequence of enzymatic reactions that a compound like this compound is plausibly formed as a downstream metabolite during the microbial degradation of indene or related PAHs.

| Microorganism Type | Genus Examples | Relevant Metabolic Capability |

|---|---|---|

| Bacteria (Gram-negative) | Pseudomonas, Comamonas | Degradation of naphthalene (B1677914), phenanthrene (B1679779), indene. mit.edunih.gov |

| Bacteria (Gram-positive) | Rhodococcus, Staphylococcus | Stereospecific oxygenation of indene, phenanthrene degradation. frontiersin.orgmit.edu |

| Fungi | Trichoderma, Talaromyces, Aspergillus | Degradation of fluoranthene (B47539), anthracene, and other high molecular weight PAHs. semanticscholar.orgmdpi.com |

The critical first step in the aerobic bacterial degradation of PAHs is catalyzed by a class of enzymes known as aromatic ring-hydroxylating dioxygenases (RHDs). researchgate.netresearchgate.net These are typically multi-component enzyme systems belonging to the Rieske non-heme iron oxygenase family. normalesup.orgscispace.com These enzymes catalyze the incorporation of both atoms of molecular oxygen (O₂) into the aromatic nucleus to form a vicinal cis-dihydrodiol, a less stable and more reactive intermediate. normalesup.org This initial oxidation is the most challenging step in breaking down the highly stable aromatic ring, thereby activating the molecule for subsequent enzymatic reactions and eventual ring cleavage. researchgate.net

Well-characterized examples include toluene (B28343) dioxygenase (TDO) from Pseudomonas putida and naphthalene dioxygenase (NDO). researchgate.netnormalesup.org These enzymes exhibit broad substrate specificity and can act on a wide range of aromatic hydrocarbons, including indene. researchgate.netmit.edu For example, toluene dioxygenase has been shown to oxidize indene to 1-indenol and to add dioxygen to the non-aromatic double bond to form cis-1,2-indandiol. researchgate.net This dihydroxylation is a prerequisite for the action of ring-fission dioxygenases, which cleave the aromatic ring and commit the molecule to the central metabolic pathways. normalesup.org

| Enzyme Class | Specific Example | Function | Substrate Examples |

|---|---|---|---|

| Aromatic Ring-Hydroxylating Dioxygenases (RHDs) | Naphthalene Dioxygenase (NDO) | Catalyzes the cis-dihydroxylation of aromatic rings. normalesup.org | Naphthalene, Indene, Toluene |

| Aromatic Ring-Hydroxylating Dioxygenases (RHDs) | Toluene Dioxygenase (TDO) | Catalyzes the cis-dihydroxylation of aromatic rings. researchgate.net | Toluene, Benzene (B151609), Indene |

| Ring-Cleavage Dioxygenases | Catechol 2,3-dioxygenase | Cleaves the aromatic ring of catechol intermediates (meta-cleavage). | Catechol, Substituted catechols |

The study of biodegradation in environmental contexts involves analyzing both the rate (kinetics) and the sequence of intermediate products (metabolic pathway). Biodegradation rates are often influenced by environmental factors and the presence of co-contaminants. For instance, the degradation of benzene, toluene, ethylbenzene, and xylene (BTEX) compounds can be inhibited by the co-presence of indene, indane, and naphthalene. nih.govdntb.gov.ua

The kinetics of PAH degradation by microbial populations often follow a first-order model, where the rate of degradation is proportional to the concentration of the contaminant. mdpi.commdpi.com Kinetic parameters such as the degradation rate constant (k) and the half-life (t₁/₂) are used to quantify the efficiency of the process. mdpi.commdpi.com Metabolic pathways are elucidated by sampling at different time points and identifying the transient intermediates using analytical techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com This allows researchers to reconstruct the step-by-step transformation of the parent compound. mdpi.com Computational tools can also be employed to predict potential biodegradation pathways and assess their thermodynamic feasibility, providing insights into whether a proposed degradation route is energetically favorable. nih.gov

| Fungal Strain | Kinetic Model | Rate Constant (k) (d⁻¹) | Half-life (t₁/₂) (days) | Regression Coefficient (R²) |

|---|---|---|---|---|

| Trichoderma lixii strain FLU1 | First-Order | 0.210 | 2.254 | 0.987 |

| Talaromyces pinophilus strain FLU12 | First-Order | 0.150 | 2.588 | 0.919 |

Applications of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid in Catalysis and Materials Science

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The indanone scaffold is a well-established structural motif in the design of chiral ligands and auxiliaries for asymmetric catalysis. researchgate.netresearchgate.net The inherent rigidity of the fused ring system provides a predictable and sterically defined environment, which is crucial for inducing stereoselectivity in chemical transformations. While direct applications of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid as a chiral auxiliary are not extensively documented, its structural framework is central to a range of catalytic systems involving indanone derivatives.

Research has demonstrated that chiral ligands derived from related indane structures, such as those based on cis-1-amino-2-hydroxyindan, are highly effective. For instance, oxazolidinone derivatives of these amino alcohols have been used as chiral auxiliaries in enantioselective aldol (B89426) reactions, yielding products with high optical purity. rsc.org The principle relies on the temporary incorporation of the chiral auxiliary to direct the stereochemical outcome of a reaction, after which it can be recovered. mdpi.comresearchgate.net

Furthermore, the broader class of indanone-based β-keto esters, which are structurally analogous to this compound, has been successfully employed in various palladium-catalyzed and rhodium-catalyzed asymmetric reactions. rsc.orgnih.govmdpi.com These reactions lead to the synthesis of chiral 3-substituted indanones, which are valuable intermediates for pharmaceuticals and other biologically active molecules. nih.govescholarship.org For example, asymmetric alkylations and fluorinations of indanone carboxylates have been achieved with excellent enantioselectivity using chiral metal-ligand complexes. rsc.orgnih.gov

The acetic acid moiety of the title compound offers a versatile handle for covalently attaching the indanone core to other molecules to form novel chiral ligands. The carboxylic acid can be converted into amides, esters, or other functional groups, allowing it to be integrated into larger ligand architectures, such as those used in transition metal catalysis. rsc.org The development of such ligands derived from the indanone core is an active area of research aimed at creating catalysts for highly selective organic synthesis. researchgate.netnih.gov

Table 1: Asymmetric Reactions Involving Indanone Scaffolds

| Reaction Type | Catalyst/Ligand System | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|